

# Preclinical Showdown: BMS-986365 Outmaneuvers Enzalutamide in Head-to-Head Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986365 |           |
| Cat. No.:            | B15623205  | Get Quote |

#### For Immediate Release

In the landscape of advanced prostate cancer therapeutics, a novel androgen receptor (AR) ligand-directed degrader, **BMS-986365**, is demonstrating a preclinical performance that significantly surpasses the current standard-of-care, enzalutamide. This comparison guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a detailed look at the head-to-head performance of these two agents, supported by experimental data and protocols.

**BMS-986365** distinguishes itself with a dual mechanism of action: it not only acts as a competitive antagonist of the androgen receptor but also induces its degradation.[1][2] This contrasts with enzalutamide, which functions primarily as a competitive inhibitor of androgen binding to the AR, preventing its nuclear translocation and subsequent signaling.[3] This fundamental difference in their mechanisms appears to be the driving force behind the superior preclinical efficacy of **BMS-986365**.

# At a Glance: Key Preclinical Performance Metrics



| Parameter                                                   | BMS-986365                                                                                                | Enzalutamide                                                 | Key Findings & References                                                                                   |
|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Mechanism of Action                                         | Dual-action: AR<br>Antagonist &<br>Degrader                                                               | Competitive AR<br>Inhibitor                                  | BMS-986365's<br>degradation of AR<br>offers a more<br>complete shutdown of<br>signaling.[2][3]              |
| AR Degradation<br>(DC50)                                    | 10 - 40 nM                                                                                                | Not Applicable                                               | BMS-986365<br>efficiently degrades<br>both wild-type and<br>mutant AR.[4]                                   |
| AR Binding Affinity<br>(IC50)                               | Not explicitly stated in direct comparison                                                                | ~21.4 nM (in LNCaP<br>cells)                                 | Enzalutamide has a high binding affinity for the AR.[5]                                                     |
| Inhibition of AR-<br>Dependent<br>Transcription             | ~100-fold more potent than enzalutamide                                                                   | -                                                            | BMS-986365<br>demonstrates superior<br>inhibition of AR target<br>gene expression.[6][7]                    |
| Inhibition of AR-<br>Dependent Cell<br>Proliferation (GI50) | 4 nM (LNCaP), 11 nM<br>(VCaP)                                                                             | ~50-100 fold less<br>potent than BMS-<br>986365              | BMS-986365 is<br>significantly more<br>potent in inhibiting the<br>growth of prostate<br>cancer cell lines. |
| In Vivo Antitumor<br>Activity                               | Significant tumor volume reductions (63-92%) in xenograft models, including enzalutamide-resistant models | Less effective in direct comparisons and in resistant models | BMS-986365 shows robust in vivo efficacy and overcomes enzalutamide resistance.[1]                          |

# Delving into the Mechanisms: A Tale of Two Inhibitors







Enzalutamide has been a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It effectively blocks the androgen receptor signaling pathway at multiple points.[8] However, resistance to enzalutamide can emerge through various mechanisms, including AR mutations and overexpression.

**BMS-986365**, a heterobifunctional molecule, was designed to overcome these resistance mechanisms.[9] It contains a moiety that binds to the AR and another that recruits the cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2] This dual action of both blocking and eliminating the receptor provides a more profound and durable inhibition of AR signaling.





Click to download full resolution via product page

Caption: Enzalutamide's mechanism of action in the AR signaling pathway.





Click to download full resolution via product page

Caption: BMS-986365's dual mechanism of AR antagonism and degradation.



# In Vitro Performance: A Clear Margin of Victory for BMS-986365

Head-to-head in vitro studies have consistently highlighted the superior potency of **BMS-986365**. In assays measuring the inhibition of androgen-stimulated transcription of AR target genes, **BMS-986365** was found to be approximately 100-fold more potent than enzalutamide. [6][7] This heightened potency translates to a more effective shutdown of the signaling pathways that drive prostate cancer cell growth.

Furthermore, in cell proliferation assays using various prostate cancer cell lines, **BMS-986365** demonstrated 10 to 120-fold greater potency than enzalutamide at inhibiting AR-dependent proliferation.[6][7] Specifically, in VCaP and LNCaP cell lines, **BMS-986365** inhibited R1881-stimulated proliferation with GI50 values of 11 nM and 4 nM, respectively, which were approximately 50- to 100-fold more potent than those observed for enzalutamide.[1]

# In Vivo Efficacy: Overcoming Resistance in Preclinical Models

The superior in vitro performance of **BMS-986365** has been corroborated in in vivo preclinical models. In xenograft models of advanced castration-resistant prostate cancer, including those with acquired resistance to enzalutamide, **BMS-986365** achieved significant tumor volume reductions, ranging from 63% to 92%.[6] This suggests that the degradation of the androgen receptor by **BMS-986365** is an effective strategy to overcome the resistance mechanisms that can render enzalutamide ineffective. While enzalutamide treatment can lead to an increase in AR protein levels in some models, **BMS-986365** effectively maintains low levels of the receptor. [1][10]

# **Experimental Protocols**

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

# **Androgen Receptor Degradation Assay**

Objective: To determine the concentration-dependent degradation of the androgen receptor by **BMS-986365**.



#### Methodology:

- Cell Culture: Prostate cancer cells (e.g., VCaP, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum.
- Compound Treatment: Cells are treated with increasing concentrations of BMS-986365 or vehicle control for a specified period (e.g., 24 hours).
- Cell Lysis: Following treatment, cells are harvested and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting, or analyzed by ELISA. The membrane is probed with a primary antibody specific for the androgen receptor, followed by a secondary antibody.
- Data Analysis: The intensity of the AR band is quantified and normalized to a loading control (e.g., GAPDH). The half-maximal degradation concentration (DC50) is calculated from the dose-response curve.[1]

# **Cell Proliferation Assay**

Objective: To assess the anti-proliferative effects of **BMS-986365** and enzalutamide on prostate cancer cells.

#### Methodology:

- Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells are treated with serial dilutions of BMS-986365, enzalutamide, or vehicle control in the presence of a synthetic androgen (e.g., R1881) to stimulate proliferation.
- Incubation: The plates are incubated for a period of 3 to 5 days.



- Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
- Data Analysis: The half-maximal growth inhibition concentration (GI50) is determined by plotting cell viability against the log of the compound concentration.[1][11]

# In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor activity of **BMS-986365** and enzalutamide.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
- Tumor Implantation: Prostate cancer cells or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.
- Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, BMS-986365, enzalutamide).
- Drug Administration: The compounds are administered orally at specified doses and schedules.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treated groups to the vehicle control group.[12][13]





Click to download full resolution via product page

Caption: Workflow for preclinical comparison of BMS-986365 and enzalutamide.



### Conclusion

The preclinical data strongly suggests that **BMS-986365** holds significant promise as a next-generation androgen receptor-targeted therapy. Its dual mechanism of action, leading to both inhibition and degradation of the AR, results in superior potency and efficacy compared to enzalutamide in head-to-head preclinical studies. The ability of **BMS-986365** to overcome enzalutamide resistance in in vivo models is particularly noteworthy and supports its ongoing clinical development for the treatment of advanced prostate cancer. These findings provide a compelling rationale for further investigation into the clinical utility of this novel agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. championsoncology.com [championsoncology.com]
- 2. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. Tautomycin and enzalutamide combination yields synergistic effects on castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzalutamide Induced Feed-Forward Signaling Loop Promotes Therapy-Resistant Prostate Cancer Growth Providing an Exploitable Molecular Target for Jak2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]



- 13. Addition of PSMA ADC to enzalutamide therapy significantly improves survival in in vivo model of castration resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Showdown: BMS-986365 Outmaneuvers Enzalutamide in Head-to-Head Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623205#bms-986365-versus-enzalutamide-in-preclinical-head-to-head-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com